Sourcing unalkylated 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine requires a hazardous, low-yielding N-isopropylation step with isopropyl iodide and strong bases. This pre-alkylated, orthogonally reactive building block solves that bottleneck:
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 213744-81-1) is a highly functionalized, orthogonally reactive heterocyclic building block utilized extensively in the discovery and synthesis of ATP-competitive kinase inhibitors, including RET, NEK7, and Aurora kinase targets. The scaffold features a pyrrolo[2,3-d]pyrimidine core pre-alkylated at the N7 position with an isopropyl group, providing essential steric bulk for hydrophobic pocket binding. It possesses two distinct halogen handles—a highly electrophilic C4-chlorine for nucleophilic aromatic substitution (SNAr) and a C5-iodine optimized for palladium-catalyzed cross-coupling. This specific substitution pattern allows for rapid, regiocontrolled diversification, making it a critical starting material for pharmaceutical libraries and scaled active pharmaceutical ingredient (API) synthesis [1].
Substituting this compound with the cheaper, unalkylated 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine requires an additional N-alkylation step using isopropyl iodide and strong bases (e.g., Cs2CO3 or NaH). This step introduces process inefficiencies, including incomplete conversion, potential off-target alkylation, and the need for rigorous chromatographic purification to achieve the necessary precursor purity. Furthermore, substituting the N7-isopropyl group with an N7-methyl or N7-cyclopentyl analog fundamentally alters the spatial geometry and lipophilicity of the resulting API. In kinase inhibitor development, the N7-substituent directly interacts with the ribose-binding pocket; altering this from an isopropyl group typically results in a severe drop in target binding affinity and compromised selectivity profiles, rendering alternative alkyl blocks non-viable for specific RET and NEK7 inhibitor pipelines [1].
Procuring the pre-alkylated N7-isopropyl building block directly bypasses the synthetic bottleneck of on-bench N-alkylation. When starting from the unsubstituted 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, alkylation with 2-iodopropane typically yields between 60% and 85% of the desired product, accompanied by unreacted starting material and trace byproducts that necessitate column chromatography. By sourcing the pre-alkylated 213744-81-1 at >97% purity, process chemists eliminate this variable step, ensuring a 100% pure input for the subsequent, more valuable SNAr and cross-coupling steps, thereby improving overall linear sequence efficiency [1].
| Evidence Dimension | Alkylation step yield and process efficiency |
| Target Compound Data | Pre-installed N7-isopropyl group (100% conversion equivalent, no purification required) |
| Comparator Or Baseline | 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (requires alkylation, typically 60-85% yield with chromatographic purification) |
| Quantified Difference | Eliminates a ~15-40% yield loss and a mandatory purification step |
| Conditions | Standard laboratory N-alkylation using 2-iodopropane and Cs2CO3/K2CO3 in DMF |
Eliminating the N-alkylation step reduces solvent waste, saves purification time, and maximizes the throughput of downstream API library generation.
The dual-halogenation of this scaffold is engineered for strict chemoselectivity. The C4-chlorine is highly activated towards nucleophilic attack, allowing for SNAr reactions with various amines (e.g., aqueous NH4OH or 2,4-dimethoxybenzylamine) at 60–100 °C, typically achieving >90% yields. Crucially, the C5-iodine remains completely inert under these conditions. This allows the C5 position to be preserved for subsequent palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings. Attempting to use a di-chloro or di-bromo analog often results in poor regioselectivity or requires harsher conditions that degrade the starting material [1].
| Evidence Dimension | Chemoselectivity in sequential coupling |
| Target Compound Data | C4-Cl undergoes SNAr at 60-100 °C; C5-I remains 100% intact for later Pd-coupling |
| Comparator Or Baseline | 2,4-Dichloro or 5-bromo-4-chloro analogs |
| Quantified Difference | Provides near-absolute regiocontrol compared to mixed reactivity in less differentiated di-halogenated scaffolds |
| Conditions | Amination in dioxane/aqueous NH4OH or DMSO followed by Pd-catalyzed cross-coupling |
Strict orthogonal reactivity prevents the formation of regioisomers, ensuring high-purity intermediates and reducing API manufacturing costs.
In the development of specific kinase inhibitors (such as RET or NEK7 inhibitors), the N7-substituent is critical for occupying the hydrophobic ribose-binding pocket of the ATP site. The isopropyl group provides a superior steric fit compared to smaller alkyl chains. Structure-activity relationship (SAR) studies on related pyrrolo[2,3-d]pyrimidine scaffolds demonstrate that replacing an N7-isopropyl group with an N7-methyl group can lead to a significant reduction in kinase inhibitory activity (often 10- to 50-fold higher IC50 values) due to suboptimal van der Waals interactions within the binding pocket. Thus, the N7-isopropyl variant is strictly required for these specific inhibitor classes [1].
| Evidence Dimension | Kinase target binding affinity (IC50) |
| Target Compound Data | N7-isopropyl derivatives (optimized low-nanomolar IC50 for specific targets like RET/NEK7) |
| Comparator Or Baseline | N7-methyl analogs (CAS 833481-37-1) |
| Quantified Difference | 10- to 50-fold decrease in target affinity when substituting isopropyl for methyl |
| Conditions | In vitro kinase inhibition assays (e.g., RET or NEK7) |
Procuring the exact N7-isopropyl building block is mandatory to achieve the required potency in specific kinase inhibitor drug discovery programs.
The compound is the premier starting material for synthesizing advanced inhibitors targeting RET and NEK7 kinases, where the N7-isopropyl group is a strict structural requirement for optimal ATP-competitive binding [1].
Ideal for high-throughput parallel synthesis where the C4-Cl is first displaced by a library of amines, followed by diverse Suzuki couplings at the C5-I position, enabling rapid SAR exploration without intermediate purification bottlenecks[2].
Sourcing this pre-alkylated, orthogonally reactive building block at scale ensures high batch-to-batch reproducibility and eliminates the hazardous, low-yielding N-alkylation step during the commercial synthesis of targeted oncology therapeutics [3].